molecular formula C19H29NO4Si B15246654 1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one

1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one

Cat. No.: B15246654
M. Wt: 363.5 g/mol
InChI Key: VBEBZLQDMDXHNZ-UHFFFAOYSA-N
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Description

1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one is a complex organic compound that features a tetrahydrofuroisoxazole core. This compound is notable for its unique structure, which includes a tert-butyldimethylsilyl (TBDMS) protecting group. The presence of the TBDMS group is significant as it provides stability to the molecule during various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the TBDMS-protected hydroxyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Benzyl bromide, benzyl chloride, TBDMSCl

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one involves its interaction with specific molecular targets. The TBDMS group provides stability, allowing the compound to interact with enzymes or receptors without undergoing rapid degradation. The benzyl group may facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one is unique due to its combination of a tetrahydrofuroisoxazole core with a TBDMS-protected hydroxyl group and a benzyl group. This unique structure provides enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C19H29NO4Si

Molecular Weight

363.5 g/mol

IUPAC Name

1-benzyl-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3a,4,6a-tetrahydrofuro[3,4-c][1,2]oxazol-6-one

InChI

InChI=1S/C19H29NO4Si/c1-19(2,3)25(4,5)23-13-16-15-12-22-18(21)17(15)20(24-16)11-14-9-7-6-8-10-14/h6-10,15-17H,11-13H2,1-5H3

InChI Key

VBEBZLQDMDXHNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C2COC(=O)C2N(O1)CC3=CC=CC=C3

Origin of Product

United States

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